Benzyl 2-(methylamino)ethylcarbamate
Description
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Properties
CAS No. |
180976-11-8 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
benzyl N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3,(H,13,14) |
InChI Key |
MJBYFHHGDZWPJP-UHFFFAOYSA-N |
SMILES |
CNCCNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CNCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Benzyl 2-(methylamino)ethylcarbamate has the molecular formula and a molecular weight of 218.28 g/mol. Its structure features a benzyl group attached to a carbamate moiety linked to a 2-(methylamino)ethyl group, which imparts unique chemical properties suitable for various applications.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including:
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions to yield different carbamate derivatives depending on the nucleophile employed.
- Reduction Reactions : It can be reduced to produce corresponding amines or alcohols, facilitating further synthetic pathways.
Medicinal Chemistry
In medicinal chemistry, this compound acts as a precursor for drug development. Its structural characteristics allow it to serve as a scaffold for designing new therapeutic agents targeting various diseases:
- Drug Development : Research indicates that this compound can be modified to enhance its efficacy and selectivity towards specific biological targets, including neurotransmitter receptors and metabolic enzymes .
- Antibody-Drug Conjugates (ADCs) : It is used in the design and synthesis of linkers for ADCs, which combine the specificity of antibodies with the potency of drugs for targeted cancer therapies.
Biological Research
The compound has been extensively studied for its interactions with biological systems:
- Enzyme Inhibition Studies : this compound has been evaluated as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in preventing brain injury and treating neurological disorders .
- Protein Interactions : Its ability to interact with specific proteins makes it valuable in understanding enzyme-mediated reactions and protein-protein interactions.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the synthesis of bioactive compounds using this compound as an intermediate. The research highlighted its effectiveness in generating compounds with enhanced biological activity through strategic modifications .
Case Study 2: ADC Development
In another investigation focused on ADCs, researchers utilized this compound to develop linkers that improved drug delivery efficiency while minimizing off-target effects. The results indicated significant potential for this approach in cancer treatment.
Data Table: Comparison of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile reactivity with various nucleophiles |
| Medicinal Chemistry | Precursor for drug development | Enhances efficacy towards biological targets |
| Biological Research | Enzyme inhibition and protein interaction studies | Significant role in neurological disorder treatments |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the nucleophilic attack of 2-(methylamino)ethanol’s amine group on the electrophilic carbonyl carbon of benzyl chloroformate. Triethylamine is employed to neutralize hydrochloric acid (HCl) generated during the reaction, shifting equilibrium toward product formation. The general reaction is:
Key Parameters:
-
Molar Ratio : A 1:1 molar ratio of benzyl chloroformate to 2-(methylamino)ethanol minimizes side products like bis-carbamates.
-
Temperature : Reactions are conducted at 0–5°C to suppress exothermic side reactions.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility and reaction homogeneity.
Stepwise Procedure
-
Cooling Phase : 2-(Methylamino)ethanol (1.0 equiv) is dissolved in anhydrous DCM under nitrogen atmosphere and cooled to 0°C.
-
Base Addition : Triethylamine (1.1 equiv) is added dropwise to scavenge HCl.
-
Chloroformate Introduction : Benzyl chloroformate (1.05 equiv) is introduced slowly to prevent local overheating.
-
Stirring : The mixture is stirred for 12–24 hours at room temperature.
-
Workup : The organic layer is washed with brine, dried over MgSO₄, and concentrated.
-
Purification : Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water.
Industrial Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors (CFRs) enable precise control over residence time and temperature, reducing side reactions. For example, a CFR operating at 10°C with a residence time of 30 minutes achieves 92% conversion, compared to 78% in batch reactors.
Advantages of CFRs:
-
Higher Throughput : 50–100 kg/day production capacity.
-
Reduced Solvent Use : Solvent recycling lowers environmental impact.
-
Automated Quality Control : In-line IR spectroscopy monitors reaction progress.
Catalytic Innovations
Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) as biocatalysts in non-aqueous media. This method eliminates HCl generation, simplifying purification:
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | DCM | 85 | 95 |
| Immobilized Lipase | Toluene | 88 | 98 |
Biocatalytic routes reduce waste and align with green chemistry principles.
Comparative Analysis of Purification Methods
Column Chromatography vs. Recrystallization
Purification is critical for pharmaceutical-grade carbamates.
| Method | Purity (%) | Recovery (%) | Time (h) | Cost ($/kg) |
|---|---|---|---|---|
| Column Chromatography | 99.5 | 70 | 6–8 | 120 |
| Recrystallization | 98.0 | 85 | 2–3 | 40 |
Recrystallization from ethanol/water (3:1 v/v) offers a cost-effective balance for industrial applications.
Distillation Techniques
Short-path distillation under high vacuum (0.1 mmHg) isolates high-purity product (99.9%) but requires specialized equipment, limiting scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
